1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-cyclohexyl-1,3-dimethyl-7-(4-methylphenyl)-
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Overview
Description
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-cyclohexyl-1,3-dimethyl-7-(4-methylphenyl)- is a complex organic compound that belongs to the class of imidazopurines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-cyclohexyl-1,3-dimethyl-7-(4-methylphenyl)- typically involves multi-step organic reactions. The starting materials often include purine derivatives and imidazole compounds. Common synthetic routes may involve:
Cyclization Reactions: Formation of the imidazopurine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of cyclohexyl, dimethyl, and methylphenyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing methods such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-cyclohexyl-1,3-dimethyl-7-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-cyclohexyl-1,3-dimethyl-7-(4-methylphenyl)- has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biology: Study of its biological activity and interactions with biomolecules.
Materials Science: Exploration of its properties for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-cyclohexyl-1,3-dimethyl-7-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Receptor Interaction: Modulation of receptor signaling pathways.
DNA/RNA Binding: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-cyclohexyl-1,3-dimethyl-7-(4-chlorophenyl)
- 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-cyclohexyl-1,3-dimethyl-7-(4-methoxyphenyl)
Uniqueness
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-cyclohexyl-1,3-dimethyl-7-(4-methylphenyl)- is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the cyclohexyl, dimethyl, and methylphenyl groups can influence its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
96885-62-0 |
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Molecular Formula |
C22H25N5O2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
6-cyclohexyl-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H25N5O2/c1-14-9-11-15(12-10-14)17-13-26-18-19(24(2)22(29)25(3)20(18)28)23-21(26)27(17)16-7-5-4-6-8-16/h9-13,16H,4-8H2,1-3H3 |
InChI Key |
QGNLFUPTMSIMCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5CCCCC5)N(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
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